Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is a heterocyclic compound classified within the diazepine family. It is recognized for its potential applications in medicinal chemistry due to its structural properties that allow for interaction with biological targets. The compound has a molecular formula of and a molecular weight of approximately 209.25 g/mol. It is cataloged under CAS number 1422344-52-2 and is available for research purposes from various chemical suppliers .
The synthesis of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate involves several key steps:
The synthesis has been noted for its scalability and efficiency, making it suitable for further modifications and applications in drug design.
The molecular structure of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate features a fused bicyclic system comprising a pyrazole ring and a diazepine ring. The structure can be represented by the following SMILES notation: CCOC(=O)C1CNCC2=CC=NN2C1.
Key structural characteristics include:
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate exhibits several notable physical and chemical properties:
The potential applications of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate span several fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: